Elemental tin (Sn) is a post-transition metal characterized by its low melting point (231.9 °C), high ductility, and excellent corrosion resistance. In industrial and laboratory procurement, high-purity elemental tin (typically ≥99.9% to 99.999% trace metals basis) is prioritized as a non-toxic alternative to lead in electronic solders, a high-capacity anode material for advanced lithium-ion batteries, and a crucial, halide-free precursor for physical vapor deposition (PVD) of tin-based thin films. Its ability to form stable intermetallic compounds, coupled with its strict RoHS compliance, makes it a foundational baseline material in modern electronics manufacturing, energy storage development, and specialized metallurgical alloying[1].
Substituting elemental tin with traditional metals like lead (Pb) or zinc (Zn) fails in modern manufacturing due to strict toxicity regulations and distinct electrochemical profiles. While lead offers similar malleability, its use is strictly prohibited in RoHS-compliant electronics and food-contact packaging. Zinc, often used for galvanic protection, lacks the food-safe inertness of tin and exhibits vastly inferior theoretical capacity in battery anode applications. Furthermore, attempting to substitute elemental tin with tin salts (e.g., SnCl2 or SnI2) in vacuum deposition processes introduces unwanted halide contamination. This residual halide alters the work function and degrades the charge carrier mobility of sensitive optoelectronic thin films, making high-purity elemental tin the only viable choice for pristine, trap-free semiconductor interfaces [1].
In the development of next-generation lithium-ion batteries, elemental tin provides a significantly higher theoretical specific capacity compared to standard commercial graphite. Tin alloys with lithium to form the Li4.4Sn phase, yielding a theoretical capacity of 994 mAh/g, whereas graphite intercalation is limited to LiC6, capping its capacity at 372 mAh/g [1]. This 167% increase in specific capacity makes high-purity tin powders and nanostructured foils highly desirable for high-energy-density cell development, justifying its procurement over carbon-based baselines when maximizing volumetric and gravimetric energy density is the primary engineering goal.
| Evidence Dimension | Theoretical specific capacity for Li-ion storage |
| Target Compound Data | 994 mAh/g (forming Li4.4Sn) |
| Comparator Or Baseline | 372 mAh/g (Graphite, forming LiC6) |
| Quantified Difference | 167% higher specific capacity (absolute increase of 622 mAh/g) |
| Conditions | Lithium-ion half-cell theoretical maximums at standard conditions |
Procuring elemental tin for anode formulation enables battery manufacturers to design cells with significantly higher energy densities than traditional graphite-based systems.
For the fabrication of tin-based perovskites or transparent conductive oxides (such as FTO), utilizing high-purity elemental tin (99.999% trace metals basis) as a physical vapor deposition (PVD) source prevents the halide contamination inherent to tin salt precursors. Evaporating elemental tin followed by controlled oxidation yields films with <0.1 atomic % impurity. In contrast, films derived from SnCl2 or SnI2 precursors retain residual halides that act as recombination centers, which can reduce charge carrier mobility by up to 40% in sensitive optoelectronic devices [1].
| Evidence Dimension | Residual halide contamination and carrier mobility impact |
| Target Compound Data | <0.1 at% impurities (Elemental Sn source) |
| Comparator Or Baseline | Measurable halide residues reducing mobility by ~40% (SnCl2 precursor source) |
| Quantified Difference | Near-complete elimination of halide trap states and preservation of mobility |
| Conditions | High-vacuum thermal evaporation and subsequent oxidation processes |
Buyers manufacturing high-efficiency solar cells or semiconductors must procure high-purity elemental tin to ensure optimal charge transport and avoid halide-induced device degradation.
Elemental tin is the foundational metal for RoHS-compliant lead-free solders. Pure tin exhibits a sharp melting point of 231.9 °C, which serves as the base for SAC (Sn-Ag-Cu) alloys. Compared to traditional Lead (Pb, melting point 327.5 °C), pure tin offers a lower baseline processing temperature for pure metal applications and eliminates the severe toxicity risks associated with Pb [1]. Furthermore, elemental tin's ability to wet copper and nickel substrates achieves contact angles below 30° under standard flux conditions, ensuring highly reliable electronic interconnects without the regulatory burden of heavy metals.
| Evidence Dimension | Melting point and regulatory toxicity |
| Target Compound Data | 231.9 °C, RoHS compliant (Non-toxic) |
| Comparator Or Baseline | 327.5 °C, RoHS restricted (Toxic heavy metal, Lead) |
| Quantified Difference | 95.6 °C lower elemental melting point and full regulatory compliance |
| Conditions | Standard atmospheric pressure thermal analysis and IPC solderability testing |
Procuring elemental tin is a strict regulatory requirement for modern consumer electronics interconnects, ensuring global market access and reliable thermal processing.
Driven by its 994 mAh/g theoretical capacity, elemental tin (particularly in powder or nanostructured foil formats) is the optimal procurement choice for R&D and pilot-scale production of high-energy-density battery anodes. It is specifically selected over graphite when volumetric capacity is the limiting factor in cell design [1].
High-purity elemental tin pellets or shot (≥99.999%) are required for thermal evaporation and sputtering of transparent conductive oxides (like FTO) and tin-based perovskites. Procuring the elemental metal rather than tin salts ensures that the resulting thin films are free from halide trap states, maximizing charge carrier mobility in solar cells and displays [2].
As the primary constituent of SAC (Sn-Ag-Cu) alloys, elemental tin is indispensable for electronics manufacturing. Its specific melting profile (231.9 °C) and excellent wetting behavior on copper substrates make it the mandatory replacement for toxic lead-based solders, ensuring compliance with global environmental directives [3].
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